N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide
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Description
Pyrazole and acetamide derivatives have been widely studied for their diverse biological activities and applications in medicinal chemistry. Compounds containing the pyrazole moiety, in particular, have shown a range of pharmacological activities due to their versatile molecular structure.
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves various chemical reactions, including acylation, alkylation, and condensation processes. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting a complex synthetic route that includes adjustments to the molecular structure to achieve desired properties (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Crystal structure and molecular geometry analysis of pyrazole-acetamide derivatives, such as those conducted by Hu Jingqian et al. (2016), provide insights into the molecular arrangement, hydrogen bonding, and weak interactions that contribute to the stability and properties of these compounds (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The reactivity of pyrazole-acetamide derivatives can be influenced by the presence of substituents on the pyrazole ring or the acetamide moiety. These modifications can affect the compound's ability to undergo further chemical transformations, as well as its biological activity.
Physical Properties Analysis
The physical properties of pyrazole-acetamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug design. Studies such as those by Chkirate et al. (2019) on coordination complexes of pyrazole-acetamide derivatives highlight the importance of these properties in the development of compounds with potential antioxidant activity (Chkirate et al., 2019).
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, such as those studied by Chkirate et al. (2019), have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods and single-crystal X-ray crystallography. The study highlighted the impact of hydrogen bonding on self-assembly processes and the significant antioxidant activity of these complexes, as assessed by various in vitro assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Synthesis and Biological Activity
Another study focused on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity among the synthesized compounds. This research indicates the potential of pyrazole-acetamide derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Heterocyclic Compound Development
Further research has been conducted on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives. This study aimed to assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of these compounds, providing insights into their multifaceted applications in medicinal chemistry (Faheem, 2018).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-5-4-6-14(7-11)22-10-15(20)17-9-16(21)19-13(3)8-12(2)18-19/h4-8H,9-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIWBNHHAKODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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